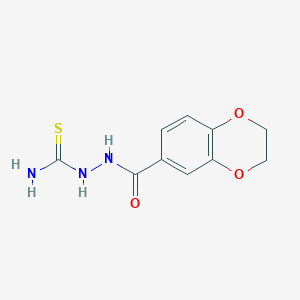

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol, commonly referred to as TBS-DPP, is a synthetic organic compound with a variety of applications in the scientific research field. It is a chiral compound with two enantiomers, the (R)-enantiomer and the (S)-enantiomer. TBS-DPP has been used in a variety of research studies, from pharmaceuticals to biochemistry.

Scientific Research Applications

Structural Studies in Azolylmethanes

The compound (R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol has been studied in the context of its structural properties, particularly in relation to azolylmethanes. These studies have involved comparisons of crystal structures, analysis of nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. Such research can provide insights into the compound's potential applications in areas such as fungicide development and the understanding of molecular conformations (Anderson et al., 1984).

Enzymatic Resolution and Asymmetric Synthesis

This compound has also been utilized in the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes. Its role in the synthesis of (S)-dapoxetine, an important pharmaceutical compound, highlights its significance in producing valuable intermediates for medication development (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis and Utilization in Organic Chemistry

Further research has focused on the synthesis and utilization of this compound in organic chemistry. It's been particularly noteworthy in the context of in situ formation of enantioenriched allenylindium reagents and their addition to aldehydes. This demonstrates its utility in stereoselective reactions and metal-catalyzed processes, which are crucial for the development of complex organic molecules (Johns, Grant, & Marshall, 2003).

Applications in Antimicrobial Agents Synthesis

This compound's derivatives have been investigated for their potential as antimicrobial agents. For instance, its transformation into substituted phenyl azetidines has been explored, demonstrating its role in developing new therapeutic agents with possible applications in combating microbial infections (Doraswamy & Ramana, 2013).

Role in Beta-Adrenoceptor Blocking Agents

Research has also been conducted on the compound's derivatives for their role in beta-adrenoceptor blocking agents. This is particularly relevant in the field of cardiovascular medicine, where these agents can be used to treat diseases of the heart by influencing beta-adrenergic receptors (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

properties

IUPAC Name |

(1R)-1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4Si/c1-23(2,3)28(6,7)27-19-10-8-9-18(16-19)20(24)13-11-17-12-14-21(25-4)22(15-17)26-5/h8-10,12,14-16,20,24H,11,13H2,1-7H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTSHKFKOPDWAO-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@@H](CCC2=CC(=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-(tert-butyldimethylsilyloxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

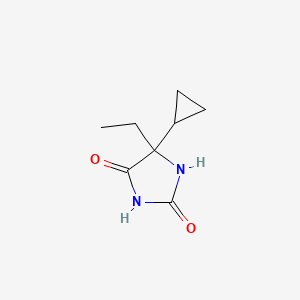

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)

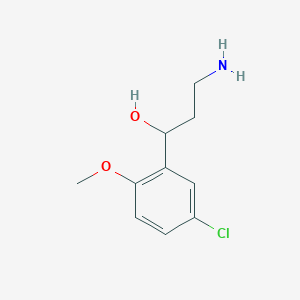

![1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B1376741.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)

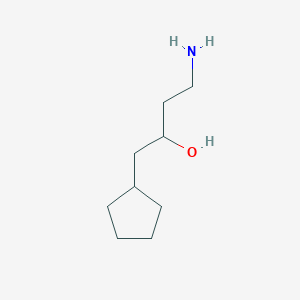

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)

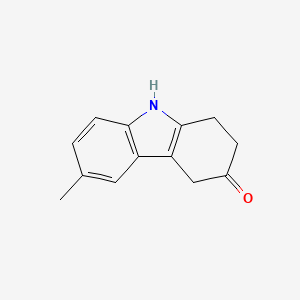

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)